{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol
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Overview
Description
{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol is an organic compound with the molecular formula C13H13NOS It is characterized by a pyridine ring substituted with a methanol group and a sulfanyl group attached to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol typically involves the reaction of 4-methylthiophenol with 3-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methanol group, forming the corresponding pyridine derivative.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine compounds.
Scientific Research Applications
{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol groups in proteins, potentially modulating their activity. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylphenyl)sulfanyl]ethyl phenyl sulfone
- 2-(4-Methylsulfonylphenyl) indole derivatives
Uniqueness
{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol is unique due to its specific structural features, such as the combination of a pyridine ring with a methanol and sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-10-4-6-12(7-5-10)16-13-11(9-15)3-2-8-14-13/h2-8,15H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXCFLONDAMSEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377139 |
Source
|
Record name | {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-27-7 |
Source
|
Record name | {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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